3-(1-Piperidinyl)-L-Ala-OMe.HCl

Descripción

BenchChem offers high-quality 3-(1-Piperidinyl)-L-Ala-OMe.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Piperidinyl)-L-Ala-OMe.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C8H17ClN2O2 |

|---|---|

Peso molecular |

208.68 g/mol |

Nombre IUPAC |

methyl (2S)-2-amino-2-piperidin-1-ylacetate;hydrochloride |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-12-8(11)7(9)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1 |

Clave InChI |

DHAMEGBBXZIAFX-FJXQXJEOSA-N |

SMILES isomérico |

COC(=O)[C@@H](N)N1CCCCC1.Cl |

SMILES canónico |

COC(=O)C(N)N1CCCCC1.Cl |

Origen del producto |

United States |

Technical Whitepaper: 3-(1-Piperidinyl)-L-Ala-OMe.HCl in Peptide Engineering and SPPS Diagnostics

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Document Core: Structural dynamics, mechanistic impurity formation in SPPS, and rational application in peptidomimetics.

Executive Summary

The compound 3-(1-Piperidinyl)-L-Ala-OMe.HCl occupies a unique dual-paradigm space in modern peptide chemistry. On one hand, the 3-(1-piperidinyl)alanine moiety is notorious as a critical, yield-destroying impurity formed during Solid-Phase Peptide Synthesis (SPPS)[1]. On the other hand, when synthesized deliberately as an orthogonally protected building block (CAS 1420903-34-9)[2], it serves as a highly valuable non-natural amino acid. It introduces a conformationally restricted, basic side chain that enhances the proteolytic stability and pharmacokinetic profile of peptidomimetic drugs.

This whitepaper details the mechanistic causality behind its formation as an artifact, its physicochemical utility in drug design, and self-validating experimental workflows for both its analytical quantification and synthetic integration.

Chemical Profiling & Structural Dynamics

3-(1-Piperidinyl)-L-Ala-OMe.HCl is a derivative of L-2,3-diaminopropionic acid (L-Dap) where the β-amine is incorporated into a piperidine ring, and the C-terminus is protected as a methyl ester. The hydrochloride salt ensures the stability of the free α-amine, making it an ideal precursor for N-terminal derivatization.

Table 1: Physicochemical Profile

| Property | Value |

| IUPAC Name | Methyl (2S)-2-amino-3-(piperidin-1-yl)propanoate hydrochloride |

| CAS Registry Numbers | 1420903-34-9 (HCl salt)[2], 412932-40-2 (2HCl salt)[3] |

| Molecular Formula | C9H18N2O2 • HCl |

| Molecular Weight | 222.71 g/mol (HCl salt) |

| Side-Chain pKa | ~9.5 – 10.0 (Piperidine nitrogen) |

| Structural Role | Conformationally restricted basic pharmacophore |

The Dual Nature of the Molecule

The "Dark Side": Mechanistic Origin as an SPPS Artifact

In standard Fmoc/tBu SPPS, the repetitive use of 20% piperidine in DMF exposes the growing peptide to strongly basic conditions. When a protected Cysteine is located at the C-terminus, the electron-withdrawing nature of the resin ester linkage and the steric bulk of aromatic protecting groups (e.g., S-Trityl) significantly increase the acidity of the Cys α-proton[4].

The Causality: Piperidine abstracts this acidic α-proton, triggering a base-catalyzed β-elimination that expels the protected thiol group and generates a highly reactive Dehydroalanine (Dha) intermediate. Because piperidine is present in vast molar excess, it subsequently acts as a nucleophile, undergoing a rapid aza-Michael addition into the Dha double bond. This converts the intended C-terminal Cysteine into a 3-(1-piperidinyl)alanine residue, permanently corrupting the peptide sequence[1][4].

Fig 1: Base-catalyzed β-elimination of Cysteine and subsequent aza-Michael addition by piperidine.

Table 2: Impact of Cys Protecting Groups on Impurity Formation

The choice of Cys protecting group directly modulates the α-proton acidity and the leaving-group propensity, dictating the rate of 3-(1-piperidinyl)alanine formation[4].

| Cys Protecting Group | Aromaticity | α-Proton Acidity Modulation | 3-(1-Piperidinyl)alanine Formation |

| Trityl (Trt) | High (Aromatic) | High | High (Major Impurity) |

| Diphenylmethyl (Dpm) | High (Aromatic) | High | High |

| Acetamidomethyl (Acm) | Low (Aliphatic) | Moderate | Moderate |

| Tetrahydropyranyl (Thp) | None (S,O-acetal) | Low | Minimized[4] |

The "Bright Side": Rational Design in Peptidomimetics

While viewed as a nuisance in standard SPPS, medicinal chemists actively utilize 3-(1-Piperidinyl)-L-Ala-OMe.HCl to deliberately introduce this moiety into drug candidates. The piperidine ring mimics the physiological positive charge of Lysine or Arginine but provides superior lipophilicity and steric bulk. This bulk effectively shields adjacent peptide bonds from endopeptidase cleavage, dramatically enhancing the in vivo half-life of the resulting peptidomimetic.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives and confirm reaction success.

Protocol A: Synthetic Conversion to an Fmoc-SPPS Building Block

To utilize 3-(1-Piperidinyl)-L-Ala-OMe.HCl in solid-phase synthesis, the methyl ester must be saponified and the α-amine protected with an Fmoc group.

-

Saponification: Suspend 3-(1-Piperidinyl)-L-Ala-OMe.HCl (1.0 eq) in THF/H₂O (1:1). Add LiOH (2.5 eq) at 0°C. The excess base neutralizes the HCl salt and hydrolyzes the methyl ester. Stir for 2 hours.

-

Neutralization: Carefully adjust the pH to 7.0 using 1M HCl to yield the free amino acid intermediate.

-

Fmoc Protection: Add Na₂CO₃ (2.0 eq) and Fmoc-OSu (1.1 eq) in dioxane. Stir at room temperature for 12 hours.

-

Self-Validation Step (Orthogonal TLC): Spot the reaction mixture on a silica TLC plate. Stain with ninhydrin and heat. Causality check: The starting material contains a primary α-amine and will stain deep purple. The successful Fmoc-protected product lacks a primary amine and will remain colorless under ninhydrin until strongly charred. Do not proceed to workup until the purple spot is completely absent.

-

Workup: Acidify to pH 3, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield Fmoc-3-(1-Piperidinyl)-L-Ala-OH.

Fig 2: Synthetic workflow converting the OMe.HCl ester into an Fmoc-protected SPPS building block.

Protocol B: LC-MS/MS Diagnostic Quantification of SPPS Impurities

When diagnosing the extent of Cys-to-Pip-Ala corruption in a peptide batch, 3-(1-Piperidinyl)-L-Ala-OMe.HCl serves as the absolute reference standard.

-

Sample Hydrolysis: Subject 1 mg of the crude synthesized peptide to 6N HCl hydrolysis at 110°C for 24 hours in a sealed ampoule. This breaks all peptide bonds, liberating free amino acids.

-

Standard Preparation & Self-Validation: Critical Step: Do not simply dissolve the 3-(1-Piperidinyl)-L-Ala-OMe.HCl standard in buffer. Subject the standard to the exact same 6N HCl hydrolysis conditions as the peptide. Causality: The 6N HCl will hydrolyze the standard's methyl ester, converting it to the free 3-(1-piperidinyl)alanine. This ensures the standard perfectly matches the analyte generated from the peptide backbone, eliminating matrix effects and false-retention mismatches.

-

LC-MS/MS Analysis: Inject the hydrolysates onto a C18 column using a H₂O/Acetonitrile gradient with 0.1% formic acid. Monitor the MRM transition (m/z 173 → 84), which specifically corresponds to the free amino acid parent ion and the isolated piperidine ring fragment. Quantify the impurity peak area against the self-validated standard curve.

References

-

ChemSrc. "3-(1-Piperidinyl)-L-Ala-OMe.HCl CAS: 1420903-34-9". Available at: [Link]

-

MolAid. "Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride | 412932-40-2". Available at:[Link]

-

Ramos-Tomillero, I., Rodríguez, H., & Albericio, F. (2015). "Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry". ResearchGate. Available at: [Link]

Sources

Comprehensive Technical Guide on 3-(1-Piperidinyl)-L-Ala-OMe·HCl: Chemical Profiling, Synthesis, and Peptidomimetic Applications

Executive Summary

In the landscape of modern drug discovery and peptidomimetic engineering, non-natural amino acids serve as critical building blocks for enhancing proteolytic stability, tuning pharmacokinetics, and optimizing target binding affinity. 3-(1-Piperidinyl)-L-Ala-OMe·HCl (Methyl (S)-2-amino-3-(piperidin-1-yl)propanoate hydrochloride) is a highly specialized, basic non-natural amino acid derivative.

As a Senior Application Scientist, I frequently integrate this compound into workflows requiring a protonatable pharmacophore (via the piperidine ring) combined with an orthogonally protected C-terminus (via the methyl ester). This whitepaper provides an authoritative analysis of its physicochemical properties, verified CAS registry data, supplier ecosystem, and field-proven laboratory protocols for its integration into complex synthetic pipelines.

Physicochemical Profiling & Registry Identification

The nomenclature and registry identification of non-natural amino acid salts can often be fragmented across commercial databases. The parent amino acid is 3-(1-piperidinyl)-L-alanine[1]. When esterified with methanol and stabilized as a hydrochloride salt, it is commercially available primarily as a dihydrochloride, though monohydrochloride and mixed-salt registries exist. The salt form is critical: the hydrochloride prevents spontaneous inter-molecular aminolysis and degradation of the free amine/ester, ensuring long-term shelf stability.

Quantitative Data & Identification Summary

| Property / Identifier | Data / Value | Clinical / Synthetic Relevance |

| Chemical Name | Methyl (S)-2-amino-3-(piperidin-1-yl)propanoate | Standard IUPAC nomenclature. |

| CAS Number (Dihydrochloride) | 412932-40-2[2][3] | Primary verified registry for the highly stable dihydrochloride salt form[3]. |

| CAS Number (Mixed/Alternative) | 1420903-34-9[4], 2044710-series[5] | Often cited by specialized peptide suppliers for specific monohydrochloride or derivative batches[4][5]. |

| Molecular Formula | C9H18N2O2 · 2HCl (for CAS 412932-40-2) | Dictates stoichiometric calculations during neutralization. |

| Molecular Weight | 259.18 g/mol (Dihydrochloride)[3] | Essential for accurate molarity in solid-phase peptide synthesis (SPPS). |

| Key Structural Features | Piperidine ring (pKa ~10); Methyl Ester | Piperidine acts as a basic anchor for GPCRs; OMe protects the C-terminus. |

Supplier Ecosystem & Procurement Strategy

Sourcing high-purity non-natural amino acids is a foundational step in ensuring reproducible assay results. The market for 3-(1-Piperidinyl)-L-Ala-OMe·HCl and its dihydrochloride variant is supported by several specialized chemical vendors:

-

Sigma-Aldrich (Merck): A primary supplier of the dihydrochloride form (CAS 412932-40-2), providing high-fidelity analytical validation (NMR/HPLC) suitable for GMP-adjacent research[3].

-

Accela ChemBio: Offers the dihydrochloride variant, frequently utilized for bulk scale-up in early-stage medicinal chemistry[6].

-

Next Peptide & Molaid: Specialized peptide reagent providers that catalog various salt forms and Fmoc/Boc-protected derivatives of the parent structure[2][5].

Strategic Insight: When procuring this compound, always request the Certificate of Analysis (CoA) to verify the exact salt stoichiometry (mono- vs. di-hydrochloride). This directly impacts the equivalents of N,N-Diisopropylethylamine (DIPEA) required during the initial coupling steps to liberate the free amine.

Mechanistic Role in Drug Design

The strategic inclusion of 3-(1-Piperidinyl)-L-Ala-OMe·HCl in a molecular scaffold is driven by two primary chemical causalities:

-

Steric and Basic Pharmacophore: The piperidine ring introduces a bulky, basic nitrogen. At physiological pH (7.4), this nitrogen is protonated, allowing it to participate in critical salt-bridge interactions with acidic residues (e.g., Asp, Glu) within target protein binding pockets.

-

Orthogonal C-Terminal Protection: The methyl ester (OMe) acts as a robust protecting group. It remains stable under the acidic conditions typically used to remove Boc groups or the basic conditions used for Fmoc removal (though prolonged exposure to strong bases must be avoided to prevent premature hydrolysis).

Experimental Protocols: Integration & Validation

To ensure scientific integrity, every synthetic step must be part of a self-validating system. Below is a field-proven methodology for utilizing 3-(1-Piperidinyl)-L-Ala-OMe·HCl in a solution-phase coupling reaction, followed by C-terminal deprotection.

Protocol: N-Terminal Coupling and C-Terminal Saponification

Objective: To couple a carboxylic acid to the N-terminus of 3-(1-Piperidinyl)-L-Ala-OMe, followed by controlled removal of the methyl ester to yield a free C-terminus for subsequent elongation.

Step 1: Free-Basing and Amide Coupling

-

Procedure: Dissolve 1.0 eq of the carboxylic acid building block and 1.1 eq of HATU in anhydrous DMF. Add 3.0 eq of DIPEA (Note: 3.0 eq is strictly required if using the dihydrochloride salt to fully neutralize the system). Stir for 5 minutes for pre-activation. Add 1.0 eq of 3-(1-Piperidinyl)-L-Ala-OMe·2HCl.

-

Causality: HATU is selected over EDC/HOBt for its superior efficiency in coupling sterically hindered secondary or bulky primary amines, minimizing epimerization.

Step 2: Saponification (Methyl Ester Removal)

-

Procedure: Isolate the intermediate. Dissolve in a 3:1:1 mixture of THF/MeOH/H2O. Cool to 0°C. Add 1.5 eq of Lithium Hydroxide (LiOH) dropwise. Stir for 2 hours at 0°C to room temperature.

-

Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium cation coordinates with the carbonyl oxygen, providing a milder, more controlled hydrolysis that dramatically reduces the risk of racemization at the

-carbon of the L-alanine core.

Step 3: Self-Validating QC (LC-MS Tracking)

-

Procedure: Monitor the reaction via LC-MS. The system is validated when the mass of the ester intermediate (

) completely shifts to the free acid mass ( -

Trustworthiness: Do not proceed to the next synthetic step until the UV trace (214 nm / 254 nm) shows >95% conversion, ensuring no unreacted ester contaminates the downstream peptide sequence.

Visualization: Synthetic Workflow

The following diagram illustrates the logical progression and quality control checkpoints for integrating this building block into a peptidomimetic pipeline.

Caption: Workflow for the synthetic integration and LC-MS validation of 3-(1-Piperidinyl)-L-Ala-OMe.

References

- Sigma-Aldrich. "(amino methyl)piperidin ium - Sigma-Aldrich." Sigma-Aldrich Catalog.

- Molaid. "Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride | 412932-40-2." Molaid Chemical Database.

- Accela ChemBio. "1103643-44-2,1-sulfamoylpiperidine-2-carboxylic acid-AccelaChem." AccelaChem Catalog.

- Next Peptide. "669015-36-5 | Boc-HomoSec(Mob)-OH | Next Peptide." Next Peptide Catalog.

- ChemSrc. "1420903-34-9_CAS号:1420903-34-9." ChemSrc Database.

- ChemicalBook. "3-(1-PIPERIDINYL)-L-ALANINE ;(S)-2-AMINO-3-(PIPERIDIN-1-YL)PROPANOIC ACID." ChemicalBook.

Sources

- 1. 3-(1-PIPERIDINYL)-L-ALANINE ;(S)-2-AMINO-3-(PIPERIDIN-1-YL)PROPANOIC ACID CAS#: [m.chemicalbook.com]

- 2. Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride - CAS号 412932-40-2 - 摩熵化学 [molaid.com]

- 3. (amino methyl)piperidin ium,(amino methyl)piperidin ium | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1420903-34-9_CAS号:1420903-34-9_5-Bromo-2-(3-(piperidin-4-yl)propoxy)pyridine hydrochloride - 化源网 [chemsrc.com]

- 5. 669015-36-5 | Boc-HomoSec(Mob)-OH | Next Peptide [nextpeptide.com]

- 6. 1103643-44-2,1-sulfamoylpiperidine-2-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Solvation Dynamics and Phase-Transfer Protocols for 3-(1-Piperidinyl)-L-Ala-OMe.HCl in Organic Synthesis

Executive Summary

The compound 3-(1-Piperidinyl)-L-Ala-OMe.HCl (Methyl 3-(piperidin-1-yl)-L-alaninate hydrochloride) is a specialized, unnatural amino acid derivative utilized extensively as a building block in advanced peptide synthesis and medicinal chemistry[1],[2].

While the esterification of the carboxyl group fundamentally removes the zwitterionic character of the native amino acid to favor solubility in non-aqueous organic solvents[1], the isolation of this molecule as a hydrochloride salt reintroduces a rigid ionic crystal lattice. This structural dichotomy creates specific solvation challenges. This whitepaper provides an authoritative, first-principles analysis of the solubility profile of 3-(1-Piperidinyl)-L-Ala-OMe.HCl, detailing the thermodynamic causality behind its solvent compatibility, and provides field-validated protocols for free-basing and phase-transfer operations.

Structural Determinants of Solubility

To predict and manipulate the solubility of 3-(1-Piperidinyl)-L-Ala-OMe.HCl, one must analyze its distinct structural motifs:

-

The Methyl Ester (-OMe): Protects the C-terminus, preventing zwitterion formation. This modification inherently increases the lipophilicity of the molecule compared to the parent amino acid[1].

-

The Piperidine Ring: Located at the

-carbon, this saturated heterocyclic ring introduces significant hydrocarbon bulk and a tertiary amine. This drastically increases the intrinsic partition coefficient (LogP) of the free base, driving high solubility in halogenated and etheric solvents. -

The Hydrochloride Salt (.HCl): To prevent spontaneous degradation (such as diketopiperazine formation or auto-aminolysis), the molecule is isolated as an HCl salt. The protonation of the highly basic piperidine nitrogen (and potentially the

-amine) creates a dense ionic lattice.

The Causality of Solvation:

For dissolution to occur, the solvation energy provided by the solvent must exceed the lattice energy of the salt crystal. In non-polar solvents (e.g., Dichloromethane, Hexanes), the lack of a sufficient dielectric constant (

Thermodynamic solvation pathways of the HCl salt.

Empirical Solubility Matrix

The following table synthesizes the solubility behavior of both the HCl salt and the liberated free base across standard organic solvents, providing a practical guide for reaction design.

| Solvent Class | Specific Solvent | Dielectric Constant ( | Solubility of HCl Salt | Solubility of Free Base | Practical Application in Synthesis |

| Polar Protic | Water | 80.1 | Very High | Low | Aqueous extractions, biological assays. |

| Polar Protic | Methanol (MeOH) | 32.7 | High | High | Stock solutions, esterification reactions[3],[2]. |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Moderate | High | Solid-Phase Peptide Synthesis (SPPS) coupling. |

| Halogenated | Dichloromethane (DCM) | 8.9 | Insoluble | Very High | Solution-phase coupling, free base extraction[5]. |

| Ether | Diethyl Ether | 4.3 | Insoluble | Moderate | Precipitation of the HCl salt from DCM/MeOH[5]. |

| Hydrocarbon | Hexanes | 1.9 | Insoluble | Low / Moderate | Trituration, washing away non-polar impurities[3]. |

Experimental Workflows: Phase-Transfer & Free-Basing

Because peptide coupling agents (e.g., HATU, EDC, DCC) and standard coupling environments typically require non-polar or polar aprotic media (DCM or DMF), the insoluble HCl salt must be converted to the soluble free amine[3],[5]. Below are two self-validating protocols designed to achieve this without compromising the integrity of the methyl ester.

Protocol A: In Situ Neutralization (For Direct Peptide Coupling)

This method is preferred when the free base does not need to be isolated, minimizing the risk of spontaneous degradation.

-

Suspension: Suspend 1.0 equivalent of 3-(1-Piperidinyl)-L-Ala-OMe.HCl in anhydrous DCM or DMF (concentration ~0.1 to 0.5 M). The mixture will appear cloudy due to the insolubility of the salt.

-

Base Addition: Add 1.5 to 2.0 equivalents of a non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Solvation Event: Stir the mixture at room temperature for 5–10 minutes. The solution will become optically clear. Causality: The tertiary amine acts as an HCl scavenger, forming DIPEA.HCl (which is highly soluble in DCM/DMF), thereby liberating the lipophilic 3-(1-Piperidinyl)-L-Ala-OMe free base into the solvent.

-

Coupling: Immediately add the activated carboxylic acid partner to initiate the peptide coupling reaction.

Protocol B: Biphasic Aqueous Extraction (For Isolation of the Free Base)

When pure free base is required for analytical characterization or specific moisture-sensitive reactions, a biphasic extraction is utilized[5]. Strong bases (like NaOH) must be avoided to prevent premature saponification of the methyl ester.

-

Initial Suspension: Suspend the HCl salt in Dichloromethane (DCM) in a separatory funnel.

-

Mild Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (

, pH ~8.5). -

Phase Transfer: Stopper and invert the funnel vigorously for 3–5 minutes, venting frequently to release

gas. Causality: The mild base deprotonates the amine. The resulting neutral, lipophilic free base rapidly partitions into the lower DCM layer, while the resulting NaCl remains in the upper aqueous layer[5]. -

Separation & Washing: Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with one additional volume of DCM to ensure quantitative recovery. Combine the organic layers and wash once with saturated brine.

-

Drying & Isolation: Dry the combined organic layers over anhydrous Sodium Sulfate (

). Filter the drying agent and concentrate the filtrate in vacuo (rotary evaporation at <30°C to prevent thermal degradation) to yield the pure free base as a viscous oil.

Biphasic extraction workflow for free-basing.

Troubleshooting & Best Practices

-

Incomplete Dissolution in Methanol: If the HCl salt fails to dissolve completely in polar protic solvents, it may be due to concentration exceeding the saturation point or low solvent temperature. Gentle heating (30-40°C) via a water bath is recommended[3].

-

Storage of the Free Base: The isolated free base of

-amino acid esters can be prone to intramolecular cyclization or degradation over time. It is highly recommended to store the compound in its HCl salt form and only generate the free base immediately prior to use. -

Alternative Solvents: If DCM is restricted due to environmental or safety regulations, Ethyl Acetate (EtOAc) serves as an excellent greener alternative for the biphasic extraction of the free base, though phase separation may take slightly longer due to density differences.

References

-

Schouten, A., & Lutz, M. (2009). L-Serine methyl ester hydrochloride. Acta Crystallographica Section E Structure Reports Online, 65(12), o3026. Utrecht University Repository. Retrieved from:[Link]

-

ResearchGate Community Forum. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from:[Link]

-

National Institutes of Health (NIH) / PMC. A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from: [Link]

Sources

In-Depth Technical Guide: De Novo Synthesis of 3-(1-Piperidinyl)-L-Ala-OMe·HCl via Iterative Degradation of L-Glutamic Acid

Executive Summary & Retrosynthetic Strategy

In the landscape of unnatural amino acid synthesis, the derivation of 3-(1-Piperidinyl)-L-Ala-OMe·HCl from the chiral pool precursor L-glutamic acid presents a unique structural challenge: the formal excision of two carbon atoms from the side chain while strictly preserving the integrity of the α-stereocenter.

Retrosynthetic and forward synthetic pathway from L-Glutamic Acid to 3-(1-Piperidinyl)-L-Ala-OMe.

Step-by-Step Experimental Protocols & Mechanistic Causality

Stage 1: Regioselective Protection & First Curtius Rearrangement

Objective: Mask the α-center and extrude the C5 carboxyl carbon.

-

Protocol: L-Glutamic acid is converted to its dimethyl ester using SOCl₂/MeOH, followed by N-Boc protection. Regioselective saponification with 1.0 equivalent of LiOH in THF/H₂O preferentially hydrolyzes the less sterically hindered γ-ester, yielding N-Boc-L-Glu-OMe. The free γ-carboxylic acid (1.0 eq) is dissolved in anhydrous toluene. Diphenylphosphoryl azide (DPPA, 1.1 eq) and Et₃N (1.2 eq) are added. The mixture is heated to 80 °C for 2 hours, followed by the addition of benzyl alcohol (BnOH, 1.5 eq) and heating at 90 °C for 12 hours.

-

Mechanistic Causality: DPPA generates an acyl azide under mild, non-epimerizing conditions. Thermal Curtius rearrangement extrudes N₂ to form an isocyanate, which is intercepted by BnOH to form an orthogonal Cbz-protected amine (N-α-Boc-N-γ-Cbz-L-DAB-OMe) [1].

Stage 2: Carbon Extrusion via Diazotization & Oxidation

Objective: Convert the γ-amine into a β-carboxylic acid.

-

Protocol: The Cbz group is removed via hydrogenolysis (H₂, 10% Pd/C, MeOH). The free γ-amine is dissolved in aqueous acetic acid at 0 °C and treated with NaNO₂ (1.5 eq). After 4 hours, the resulting primary alcohol is extracted and dissolved in DCM/H₂O. TEMPO (0.1 eq) and BAIB (2.2 eq) are added, and the mixture is stirred at room temperature until oxidation is complete.

-

Mechanistic Causality: Diazotization converts the primary aliphatic amine into a highly unstable diazonium salt, which undergoes hydrolysis to a primary alcohol (homoserine derivative). The TEMPO/BAIB system is specifically selected for the subsequent oxidation because it is highly selective for primary alcohols and operates under mild conditions that strictly prevent the epimerization of the sensitive α-chiral center [2].

Stage 3: Second Curtius Rearrangement

Objective: Extrude the C4 carbon to yield the 3-carbon alanine backbone.

-

Protocol: The newly formed N-Boc-L-Asp-OMe is subjected to the exact DPPA/BnOH Curtius conditions described in Stage 1.

-

Mechanistic Causality: This second rearrangement completes the formal two-carbon excision. The resulting product is N-α-Boc-N-β-Cbz-L-DAP-OMe (a protected 2,3-diaminopropionic acid), which serves as the exact 3-carbon scaffold required for the target molecule.

Stage 4: Piperidine Annulation (Bis-Alkylation)

Objective: Construct the piperidine ring on the β-carbon.

-

Protocol: Following Cbz hydrogenolysis, the free β-amine (1.0 eq) is dissolved in anhydrous acetonitrile. 1,5-dibromopentane (1.1 eq) and anhydrous K₂CO₃ (3.0 eq) are added. The suspension is refluxed for 18 hours. The reaction is quenched with water, extracted with EtOAc, and purified via silica gel chromatography.

-

Mechanistic Causality: The primary amine acts as a bis-nucleophile. The first alkylation yields a secondary amine, which rapidly undergoes intramolecular cyclization by displacing the second bromide. The formation of the thermodynamically stable 6-membered piperidine ring drives the reaction forward [3].

Stage 5: Global Deprotection & Salt Formation

Objective: Unmask the α-amine and isolate the target API.

-

Protocol: The intermediate is dissolved in minimal DCM and treated with 4M HCl in dioxane (10 eq) at room temperature for 2 hours. The product is precipitated by the dropwise addition of cold diethyl ether, filtered, and dried under a high vacuum.

-

Mechanistic Causality: The anhydrous acidic conditions cleanly cleave the Boc carbamate as isobutylene and CO₂ gas. The HCl protonates both the α-amine and the basic piperidine nitrogen, yielding the target 3-(1-Piperidinyl)-L-Ala-OMe as a stable hydrochloride salt.

Quantitative Data & Yield Analysis

The following table summarizes the expected operational parameters and yields for a standard 10-gram scale synthesis, assuming high-purity reagents and rigorous anhydrous techniques where specified.

| Stage | Chemical Transformation | Key Reagents & Catalysts | Time / Temp | Expected Yield (%) |

| 1 | Regioprotection & Curtius I | LiOH; DPPA, Et₃N, BnOH | 12h / 90 °C | 68% (over 3 steps) |

| 2 | Diazotization & Oxidation | NaNO₂, AcOH; TEMPO, BAIB | 8h / 0 °C to RT | 55% |

| 3 | Curtius II | DPPA, Et₃N, BnOH | 12h / 90 °C | 72% |

| 4 | Piperidine Annulation | 1,5-dibromopentane, K₂CO₃ | 18h / 82 °C (Reflux) | 65% |

| 5 | Deprotection & Salt Formation | 4M HCl in Dioxane | 2h / 20 °C | 92% |

| Total | L-Glu → 3-(1-Pip)-L-Ala-OMe | Iterative Degradation | ~5 Days | ~16% Overall |

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the workflow must be self-validating. Do not proceed to the next stage unless the following analytical markers are confirmed:

-

Validation of Stage 2 (Oxidation): ¹H-NMR (CDCl₃) must show the complete disappearance of the γ-CH₂ multiplet (δ ~1.8-2.0 ppm) characteristic of the glutamic acid side chain, replaced by a downfield shift of the β-CH₂ (δ ~2.8-3.0 ppm) adjacent to the new carboxyl group.

-

Validation of Stage 4 (Annulation): High-Resolution Mass Spectrometry (HRMS) must show an [M+H]⁺ peak corresponding to the addition of the C₅H₁₀ fragment. ¹H-NMR must reveal the characteristic piperidine envelope: a broad multiplet at δ 1.40–1.65 ppm (6H, piperidine γ and δ protons) and a multiplet at δ 2.40–2.60 ppm (4H, piperidine α protons).

-

Validation of Stage 5 (Deprotection): The ¹³C-NMR must show the complete absence of the Boc quaternary carbon (~79 ppm) and the Boc methyl carbons (~28 ppm).

References

-

Title: The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses Source: National Institutes of Health (NIH) / PMC URL: [Link] [1]

-

Title: A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs Source: MDPI (Molecules) URL: [Link] [2]

- Title: US10398142B2 - Polycationic amphiphiles as antimicrobial agents (Bis-alkylation of primary amines)

Advanced Pharmacological Profiling of Piperidinyl Alanine Derivatives

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental profiling of piperidinyl alanine derivatives.

Executive Summary: The Scaffold Advantage

Piperidinyl alanine (Pip-Ala) represents a critical class of non-proteinogenic amino acids used extensively in peptidomimetic drug design. Structurally, it consists of a piperidine ring attached to an alanine backbone. Its pharmacological value stems from two distinct physicochemical properties:

-

Conformational Restriction: The piperidine ring reduces the entropic penalty of binding by locking the side chain into a semi-rigid conformation, unlike the flexible aliphatic chains of Lysine or Arginine.

-

Tunable Basicity: The secondary amine within the piperidine ring (

) serves as a versatile cation mimic, capable of forming strong electrostatic interactions with anionic pockets (e.g., Asp/Glu residues in GPCRs or proteases) while offering a handle for further functionalization (e.g., N-alkylation, guanidinylation).

This guide focuses on the two most validated therapeutic applications: Serine Protease Inhibition (specifically Thrombin) and Integrin Antagonism .

Structural Biology & Mechanism of Action[1]

The "Super-Arginine" Mimic (Thrombin Inhibition)

In the context of serine proteases like Thrombin, the S1 specificity pocket is deep and acidic (Asp189). Native substrates use Arginine (Arg) to penetrate this pocket. However, Arg is metabolically unstable and highly flexible.

Derivatives of 3-piperidinyl-(N-guanidino)-alanine have emerged as potent "constrained arginine" mimics.[1]

-

Mechanism: The piperidine ring acts as a rigid scaffold that projects the guanidino group directly into the S1 pocket.

-

Selectivity: Unlike flexible Arg derivatives that can adapt to the S1 pockets of Trypsin or Factor Xa, the rigid Pip-Ala derivatives can be tuned to fit the unique geometry of Thrombin, achieving selectivity ratios >1000-fold.

Integrin Antagonism (VLA-4 / )

Piperidinyl alanine derivatives function as pharmacophores mimicking the LDV (Leu-Asp-Val) recognition motif found in fibronectin.

-

Mechanism: The carboxylate of the alanine backbone coordinates with the metal ion (

or

Critical Structure-Activity Relationships (SAR)

The following diagram illustrates the logic flow for optimizing piperidinyl alanine derivatives for Thrombin selectivity versus Integrin binding.

Figure 1: Decision tree for functionalizing the piperidinyl alanine core based on therapeutic target.

Quantitative Data Summary

The table below synthesizes potency data from key studies comparing Piperidinyl Alanine derivatives against standard references.

| Compound Class | Target | Key Modification | Potency ( | Selectivity Ref |

| 3-Pip-Ala derivative | Thrombin | N-guanidino, P1 position | >5000x vs Trypsin [1] | |

| Reference (Arg) | Thrombin | Native Arginine sidechain | 1x (Baseline) | |

| 4-Pip-Ala derivative | Integrin | N-(3,5-dichlorobenzenesulfonyl) | High vs | |

| Piperazine analog | CXCR4 | N-alkyl spacer | Anti-HIV activity [3] |

Experimental Protocols

Synthesis of Fmoc-4-Piperidinyl-Alanine

Rationale: The Fmoc-protected derivative is the standard building block for Solid Phase Peptide Synthesis (SPPS).

-

Starting Material: Boc-4-pyridyl-alanine.

-

Hydrogenation: Dissolve starting material in MeOH/AcOH (9:1). Add

catalyst (10 wt%). Hydrogenate at 50 psi for 12 hours.-

QC Check: Monitor disappearance of aromatic pyridine peaks via

-NMR.

-

-

Fmoc Protection: Treat the crude hydrogenated product (Boc-4-piperidinyl-alanine) with Fmoc-OSu and

in Dioxane/Water (1:1) at -

Purification: Acidify to pH 3, extract with EtOAc. Recrystallize from hexane/EtOAc.

Thrombin Amidolytic Assay (In Vitro)

Rationale: This assay measures the ability of the derivative to inhibit the cleavage of a chromogenic substrate by Thrombin.

Reagents:

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4.

-

Enzyme: Human

-Thrombin (0.1 nM final). -

Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

Workflow:

-

Preparation: Dilute inhibitor (piperidinyl alanine derivative) in DMSO to varying concentrations (

M to -

Incubation: Mix 10

L inhibitor + 90 -

Initiation: Add 50

L Substrate (100 -

Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

-

Analysis: Plot

vs [I] to determine

Biological Pathway Visualization

The following diagram details the interaction of Piperidinyl Alanine derivatives within the coagulation cascade, specifically targeting Thrombin (Factor IIa).

Figure 2: Mechanism of anticoagulant action. The derivative directly blocks the catalytic site of Thrombin, preventing Fibrin formation.

References

-

Potent and Selective Thrombin Inhibitors Incorporating the Constrained Arginine Mimic l-3-Piperidyl(N-guanidino)alanine at P1. Journal of Medicinal Chemistry. [Link][1]

-

Discovery and evaluation of piperidinyl carboxylic acid derivatives as potent alpha(4)beta(1) integrin antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link][2]

Sources

A Technical Guide to the Physicochemical Characterization of 3-(1-Piperidinyl)-L-Alanine Methyl Ester Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 3-(1-Piperidinyl)-L-Alanine Methyl Ester Hydrochloride (HCl), a substituted amino acid derivative with potential applications as a building block in medicinal chemistry and drug development. For professionals in pharmaceutical research and development, a thorough understanding of a compound's fundamental properties is a prerequisite for its successful application. This document outlines the core structural and physicochemical attributes of the title compound and details the requisite experimental protocols for their empirical validation. The methodologies described herein are grounded in established pharmacopeial standards and best practices in chemical analysis, ensuring a self-validating system for data generation. We will explore structural confirmation, melting point, solubility, acid-base characteristics, analytical purity, and stability, providing both the rationale behind each test and step-by-step protocols for their execution.

Compound Identification and Structure

The foundational step in characterizing any novel chemical entity is the unambiguous confirmation of its identity and core structural features. These data serve as the reference against which all subsequent experimental results are compared.

1.1. Chemical Identity

-

Systematic Name: Methyl (2S)-2-amino-3-(piperidin-1-yl)propanoate hydrochloride

-

Common Synonyms: 3-(1-Piperidinyl)-L-Ala-OMe.HCl

-

Chemical Class: Substituted alpha-amino acid ester hydrochloride

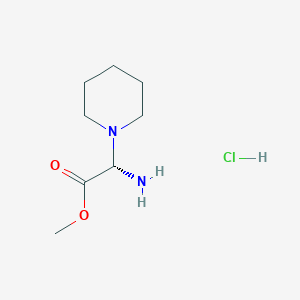

1.2. Chemical Structure

The molecule consists of an L-alanine scaffold with a methyl ester at the carboxyl terminus and a piperidinyl group attached to the β-carbon. As a hydrochloride salt, the most basic nitrogen atom—the α-amino group—is protonated.

Caption: 2D structure of 3-(1-Piperidinyl)-L-Ala-OMe.HCl

Caption: 2D structure of 3-(1-Piperidinyl)-L-Ala-OMe.HCl

1.3. Molecular Formula and Weight

The elemental composition and corresponding molecular weight are critical for all quantitative analyses, from preparing solutions of known molarity to interpreting mass spectrometry data.

| Attribute | Value |

| Molecular Formula | C₉H₁₉ClN₂O₂ |

| Molecular Weight | 222.72 g/mol |

| Monoisotopic Mass | 222.1135 g/mol |

Core Physicochemical Properties: Experimental Determination

The physical properties of an active pharmaceutical ingredient (API) or intermediate dictate its behavior during synthesis, purification, formulation, and ultimately, its biological action. This section provides protocols for determining these essential characteristics.

2.1. Appearance and Physical State

Causality and Importance: A consistent, well-defined physical appearance is the first indicator of material purity and consistency between batches. Amino acid hydrochlorides are typically crystalline solids.[1][2][3] Deviations from an expected white, crystalline form could suggest the presence of impurities or degradation products.

Protocol for Macroscopic Examination:

-

Place approximately 10-20 mg of the sample on a clean, white watch glass.

-

Observe the sample under bright, full-spectrum lighting against a black and a white background.

-

Record the physical form (e.g., crystalline, amorphous, powder), color, and clarity.

-

Use a spatula to assess the material's texture and flow properties (e.g., free-flowing, cohesive).

2.2. Melting Point Analysis

Causality and Importance: The melting point is a fundamental thermal property that serves as a robust criterion for purity. A sharp melting range is characteristic of a pure crystalline substance, whereas a broad or depressed range typically indicates the presence of impurities.

Protocol for Capillary Melting Point Determination (Based on USP <741>):

-

Ensure the melting point apparatus is calibrated with appropriate standards (e.g., caffeine, vanillin).

-

Finely powder a small amount of the dry sample.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting temperature.

-

Using a fresh sample, set a slower ramp rate (1-2 °C/min) starting from approximately 10 °C below the estimated melting point.

-

Record the temperature at which the first droplet of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear). The melting range is T_onset – T_clear.

Caption: Workflow for Melting Point Determination.

2.3. Solubility Profile

Causality and Importance: Solubility is a critical parameter that influences every stage of drug development, including reaction kinetics during synthesis, purification via crystallization, and bioavailability during formulation.[1][2] The hydrochloride salt form is specifically chosen to enhance aqueous solubility.[3]

Protocol for Equilibrium Solubility Determination:

-

Prepare a series of vials containing a fixed volume (e.g., 1 mL) of various pharmaceutically relevant solvents (e.g., Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Methanol, Ethanol, DMSO).

-

Add a pre-weighed excess of 3-(1-Piperidinyl)-L-Ala-OMe.HCl to each vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator until equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the vials to stand for a short period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter through a 0.22 µm syringe filter if necessary.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or a mass-calibrated standard curve.

-

Express solubility in mg/mL or mol/L.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | To be determined |

| 0.1 M HCl | 25 | To be determined |

| pH 7.4 PBS | 25 | To be determined |

| Methanol | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Dichloromethane | 25 | To be determined |

| DMSO | 25 | To be determined |

Spectroscopic and Chromatographic Characterization

While physical properties define the compound's bulk behavior, spectroscopic and chromatographic techniques are essential for confirming its molecular structure and assessing its purity at a microscopic level.

3.1. Structural Confirmation by NMR and MS

Rationale: Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, confirming connectivity, while Mass Spectrometry (MS) confirms the molecular weight and can reveal fragmentation patterns consistent with the proposed structure.

-

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the methyl ester protons, the α-proton of the alanine core, and a complex series of overlapping signals for the methylene protons of the piperidine ring and the β-methylene bridge. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR Spectroscopy: The spectrum should reveal nine distinct carbon signals, including a characteristic signal for the ester carbonyl carbon (~170-175 ppm) and signals corresponding to the carbons of the piperidine ring and the alanine backbone.

-

Mass Spectrometry (ESI-MS): In positive ion mode, the primary observed species should be the molecular ion of the free base ([M+H]⁺), corresponding to an m/z of approximately 187.14.

3.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold-standard technique for assessing the purity of pharmaceutical compounds. A well-developed method can separate the main compound from process-related impurities and degradation products, allowing for precise quantification.

Protocol for RP-HPLC Purity Analysis:

-

System Preparation: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) and a mobile phase system suitable for polar, basic compounds. A common choice would be a gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile with the same modifier (Mobile Phase B). The acidic modifier improves peak shape for the amine-containing analyte.

-

Sample Preparation: Accurately prepare a sample solution of known concentration (e.g., 1 mg/mL) in a suitable diluent, typically the initial mobile phase composition.

-

Analysis: Inject the sample and run the gradient method. A typical gradient might run from 5% B to 95% B over 15-20 minutes.

-

Detection: Use a UV detector set to a wavelength where the compound has some absorbance (e.g., 210-220 nm, typical for amide/ester bonds) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %).

Caption: High-level workflow for HPLC purity method development and analysis.

Stability Assessment

Protocol for Forced Degradation Study (ICH Q1A Guideline):

-

Prepare Stock Solutions: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent.

-

Apply Stress Conditions: Expose the solutions to a range of stress conditions in parallel with a control sample stored at ambient temperature in the dark.

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80 °C for 48 hours, then dissolve for analysis.

-

Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: At appropriate time points, neutralize the acidic and basic samples, and analyze all samples by the developed HPLC purity method.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). A good stability-indicating method will show baseline separation between the parent peak and all major degradation peaks.

| Stress Condition | Duration/Temp | % Degradation | Observations/Major Degradants |

| 0.1 M HCl | 48h / 60°C | To be determined | e.g., Hydrolysis to free acid |

| 0.1 M NaOH | 48h / 60°C | To be determined | e.g., Rapid hydrolysis |

| 3% H₂O₂ | 24h / RT | To be determined | e.g., N-oxide formation |

| Thermal (Solid) | 48h / 80°C | To be determined | e.g., No significant degradation |

| Photolytic | ICH Q1B | To be determined | e.g., Minor degradation |

Conclusion

This guide has outlined a systematic and robust approach to the comprehensive physicochemical characterization of 3-(1-Piperidinyl)-L-Alanine Methyl Ester Hydrochloride. By following the detailed protocols for assessing identity, purity, physical properties, and stability, researchers and drug development professionals can generate a thorough data package. This information is indispensable for ensuring the quality, consistency, and suitability of this compound for its intended use in the synthesis of more complex molecules and for advancing pharmaceutical research. The principles and methodologies described are universally applicable and represent the standard of care in the chemical and pharmaceutical sciences.

References

-

National Center for Biotechnology Information. (n.d.). 3-(1-Piperidinyl)alanine. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A tared 1-L round-bottomed flask.... orgsyn.org. Retrieved from [Link]

-

AAPPTec. (n.d.). MSDS - Safety Data Sheet for H-Ala-OMe HCl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. PubChem. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride. Retrieved from [Link]

-

ChemSrc. (n.d.). H-Ala-OMe.HCl. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Methyl-3-(piperidin-1-yl)-1-(o-tolyl)propan-1-one Hydrochloride. Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Application of 3-(1-Piperidinyl)-L-Ala-OMe·HCl

Executive Summary

3-(1-Piperidinyl)-L-Ala-OMe·HCl (methyl 2-amino-3-(piperidin-1-yl)propanoate hydrochloride) is a highly specialized non-natural amino acid derivative. In modern peptide chemistry and drug development, it serves a dual purpose: it acts as a versatile building block for synthesizing conformationally restricted peptidomimetics, and it functions as a critical reference standard for quantifying piperidinyl-alanine impurities generated during Solid-Phase Peptide Synthesis (SPPS). Due to its specific physicochemical properties—namely the hygroscopicity of its hydrochloride salt and the inherent basicity of the piperidine moiety—stringent handling protocols are required to maintain its chemical integrity and ensure operator safety.

Physicochemical Profiling & Causality of Hazards

Understanding the molecular architecture of 3-(1-Piperidinyl)-L-Ala-OMe·HCl is essential for predicting its behavior in the laboratory [1].

-

Hygroscopicity : The presence of the hydrochloride (HCl) salt stabilizes the primary amine but renders the compound highly hygroscopic. Exposure to ambient humidity causes the fine powder to absorb moisture rapidly, transitioning into a sticky gum. This not only degrades the material but drastically alters its effective molecular weight, leading to severe stoichiometric errors during synthesis.

-

Ester Hydrolysis : The C-terminal methyl ester is susceptible to hydrolysis. If the hygroscopic salt absorbs water, localized micro-environments of moisture can facilitate premature ester cleavage, especially if trace amounts of base are introduced.

-

Basicity and Nucleophilicity : The tertiary amine of the piperidine ring is inherently basic. While protonated in the HCl salt form, any neutralization step will liberate the free base, which can act as a nucleophile or catalyze unwanted side reactions if not carefully controlled.

Safety & Hazard Assessment (GHS Framework)

Although not classified as acutely toxic, 3-(1-Piperidinyl)-L-Ala-OMe·HCl exhibits irritant properties typical of amino acid hydrochlorides and piperidine derivatives [2].

Table 1: GHS Hazard Profiling and Mitigation Strategies

| Hazard Category | GHS Classification | Causality | Mitigation Strategy |

| Skin Irritation | Category 2 (H315) | Fine powder adheres to skin; the acidic nature of the HCl salt causes localized dermal irritation. | Wear nitrile gloves (double-gloving recommended for bulk handling) and a laboratory coat. |

| Eye Irritation | Category 2A (H319) | Dust particulates can cause severe ocular irritation and micro-abrasions to the cornea. | Mandatory use of snug-fitting, splash-proof safety goggles. |

| Respiratory | STOT SE 3 (H335) | Inhalation of fine, hygroscopic dust irritates the mucosal membranes of the respiratory tract. | Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood. |

Mechanistic Context: Why This Compound Matters

In Fmoc-SPPS, 3-(1-piperidinyl)alanine is a notorious impurity [4]. When synthesizing peptides with a C-terminal cysteine, the repeated use of piperidine for Fmoc deprotection can trigger a base-catalyzed β-elimination of the cysteine's thiol group, generating a highly reactive dehydroalanine (Dha) intermediate. Piperidine then undergoes a Michael addition with Dha, forming the 3-(1-piperidinyl)alanine residue [3]. Researchers utilize 3-(1-Piperidinyl)-L-Ala-OMe·HCl as a synthetic standard to calibrate analytical instruments (like LC-MS) to detect and quantify this exact impurity.

Mechanism of 3-(1-piperidinyl)alanine formation during Fmoc-SPPS via dehydroalanine intermediate.

Standard Operating Procedures (SOPs) for Handling & Storage

To preserve the integrity of the compound, the following environmental controls must be rigorously maintained:

-

Storage : Store the sealed vial at 2-8°C (or -20°C for prolonged storage) in a desiccator. The storage environment must be backfilled with an inert gas (Argon or Nitrogen) to displace oxygen and moisture.

-

Pre-Handling Equilibration : Critical Step. Before opening, the vial must be allowed to equilibrate to room temperature for at least 30 minutes. Opening a cold vial immediately exposes the powder to atmospheric moisture, causing instant condensation and degradation.

Safe handling and preparation workflow for hygroscopic 3-(1-Piperidinyl)-L-Ala-OMe.HCl.

Experimental Workflows

Workflow 1: Safe Weighing and Transfer Protocol

Objective: Accurately weigh the hygroscopic HCl salt without inducing moisture absorption.

-

Preparation : Ensure the laboratory humidity is below 40%. Wipe down the analytical balance inside the fume hood.

-

Equilibration : Remove the vial from cold storage and let it sit in a desiccator at room temperature for 30-45 minutes.

-

Tooling : Use an anti-static, grounded micro-spatula. Static charge can cause the fine powder to aerosolize, increasing inhalation risk and causing loss of mass.

-

Weighing : Rapidly weigh the required mass into a pre-tared, oven-dried glass vial.

-

Sealing : Immediately flush the source vial with Argon, seal tightly with Parafilm, and return to cold storage.

Workflow 2: Neutralization and Incorporation into Peptide Synthesis

Objective: Incorporate the amino acid into a growing peptide chain, which requires neutralizing the HCl salt to free the α-amine for coupling.

-

Dissolution : Dissolve the weighed 3-(1-Piperidinyl)-L-Ala-OMe·HCl in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a 0.2 M - 0.5 M concentration.

-

Neutralization : Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM). Causality: The base scavenges the HCl, liberating the primary amine. Failure to fully neutralize will result in a failed coupling reaction, as the protonated amine cannot act as a nucleophile.

-

Activation : Add the coupling reagent (e.g., HATU, PyBOP) and the corresponding carboxylic acid component.

-

Monitoring : Monitor the reaction via LC-MS or HPLC. The presence of the piperidine ring may alter the retention time significantly compared to standard aliphatic amino acids.

References

Application Note: Integrating 3-(1-Piperidinyl)-L-Ala-OMe.HCl into Peptide Architectures

This Application Note and Protocol Guide is structured to guide researchers through the strategic integration of 3-(1-Piperidinyl)-L-Ala-OMe.HCl into peptide synthesis workflows.

Introduction & Chemical Significance[1][2][3][4][5]

3-(1-Piperidinyl)-L-alanine (PipAla) is a non-canonical amino acid characterized by a basic, tertiary amine side chain. Structurally, it consists of an alanine backbone where the

While often encountered as an unwanted byproduct in Fmoc-Cys synthesis (via base-catalyzed

-

Basicity Modulation: The piperidine side chain (

) mimics Lysine or Arginine but with a fixed, bulky steric profile and no hydrogen bond donor capability on the side chain nitrogen. -

Conformational Constraint: The bulk of the piperidine ring restricts

and -

Solubility Enhancement: The ionizable tertiary amine significantly improves aqueous solubility of hydrophobic peptide sequences at physiological pH.

Critical Handling Note: The reagent is supplied as the Methyl Ester Hydrochloride (OMe.HCl) . This form is not directly compatible with standard Solid-Phase Peptide Synthesis (SPPS) as an internal residue. It requires specific synthetic transformations (protection/hydrolysis) before it can be used as a building block, or it must be used as the C-terminal starting unit in solution-phase synthesis.

Technical Specifications & Preparation

Physical Properties

| Property | Specification |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM/Ether |

| Hygroscopicity | Moderate (Store in desiccator) |

| Stereochemistry | L-configuration (S) |

| Counterion | Hydrochloride (HCl) |

Strategic Usage Pathways

The application of this reagent depends entirely on its position within the target peptide.

-

C-Terminal Residue (Solution Phase): Used directly after neutralization.

-

Internal Residue (SPPS/Solution): Requires conversion to Fmoc-PipAla-OH (See Protocol A).

Experimental Protocols

Protocol A: Conversion to SPPS-Ready Building Block (Fmoc-PipAla-OH)

Objective: To convert the starting material H-PipAla-OMe.HCl into Fmoc-3-(1-Piperidinyl)-L-Ala-OH for use in standard Fmoc SPPS.

Reagents:

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide)

-

LiOH (Lithium Hydroxide)

-

Dioxane, Water, Methanol

-

DIEA (Diisopropylethylamine)

Workflow:

-

Fmoc Protection:

-

Dissolve 3-(1-Piperidinyl)-L-Ala-OMe.HCl (1.0 eq) in Water/Dioxane (1:1 v/v).

-

Add DIEA (2.2 eq) to neutralize the HCl and free the alpha-amine.

-

Cool to 0°C and add Fmoc-OSu (1.1 eq) slowly.

-

Stir at Room Temp (RT) for 2-4 hours. Monitor by TLC/LCMS.

-

Workup: Evaporate Dioxane. Extract aqueous layer with EtOAc to remove unreacted Fmoc-OSu. The product (Fmoc-PipAla-OMe) acts as a tertiary amine; ensure pH is basic enough to keep it in organic phase or neutral to precipitate. Note: Tertiary amines can be tricky in extraction; often better to proceed to hydrolysis without isolation if purity is high.

-

-

Ester Hydrolysis (Saponification):

-

Dissolve crude Fmoc-PipAla-OMe in THF/MeOH/Water (2:1:1).

-

Add LiOH (2.0 eq) at 0°C.

-

Stir at 0°C to RT for 1-2 hours. Caution: Avoid high pH or long times to prevent Fmoc cleavage.

-

Neutralization: Carefully adjust pH to ~3-4 with 1M HCl.

-

Isolation: Extract with EtOAc. The zwitterionic form (Fmoc-NH and protonated piperidine) may require specific pH tuning for optimal extraction.

-

Yield Target: >85% overall.

-

Protocol B: Solution Phase Coupling (C-Terminal)

Objective: To couple an N-protected amino acid (e.g., Boc-Phe-OH) to H-PipAla-OMe.HCl.

-

Activation: Dissolve Boc-Phe-OH (1.1 eq) and HATU (1.1 eq) in DMF. Add DIEA (1.0 eq). Stir for 5 min.

-

Neutralization: In a separate vial, dissolve H-PipAla-OMe.HCl (1.0 eq) in DMF + DIEA (1.0 eq).

-

Coupling: Combine solutions. Stir for 1-2 hours.

-

Monitoring: Check for disappearance of amine by ninhydrin (if applicable) or LCMS.

-

Workup: Standard aqueous workup. The basic piperidine side chain allows purification by acid-base extraction (wash organic layer with mild base, then extract product into mild acid, neutralize acid layer and extract back to organic).

Protocol C: Handling in SPPS (Internal Residue)

Context: Using the Fmoc-PipAla-OH generated in Protocol A.

-

Coupling Reagents: Use DIC/Oxyma or HATU/DIEA .

-

Note: The tertiary amine on the side chain is internally basic. Avoid large excesses of base (DIEA) which might promote racemization via enolization.

-

-

Deprotection: Standard 20% Piperidine in DMF.

-

Cleavage: TFA/Water/TIPS (95:2.5:2.5). The piperidine ring is stable to TFA.

Mechanism & Troubleshooting

The Racemization Risk

The presence of the basic piperidine nitrogen on the

Mitigation Strategy:

-

Use Oxyma Pure (ethyl cyano(hydroxyimino)acetate) as an additive; its acidic nature suppresses racemization better than HOBt.

-

Keep activation times short (< 10 min).

-

Use collidine instead of DIEA if racemization is observed (weaker base).

Visualization of Workflows

Caption: Workflow for converting H-PipAla-OMe.HCl precursor into Fmoc-PipAla-OH for SPPS.

References

-

Lukszo, J., et al. (1996).[1] "3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides with the Fmoc/t-Bu strategy." Letters in Peptide Science, 3(3), 157-166.[1] Link

-

PubChem. (n.d.). "Compound Summary: 3-(1-Piperidinyl)alanine." National Library of Medicine.[2] Link[2]

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3] Chemical Reviews, 109(6), 2455–2504. Link

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 15(37), 9394–9403. Link

Sources

Experimental protocol for coupling reactions with "3-(1-Piperidinyl)-L-Ala-OMe.HCl"

Application Note: Amide Coupling Strategies for 3-(1-Piperidinyl)-L-Ala-OMe·HCl

As a Senior Application Scientist, I frequently encounter challenges when integrating unnatural, basic amino acids into peptide backbones or small molecule APIs. The compound 3-(1-Piperidinyl)-L-Ala-OMe·HCl presents a unique set of mechanistic hurdles. While 3-(1-piperidinyl)alanine is sometimes observed as an unwanted byproduct during Fmoc-SPPS of C-terminal cysteine peptides[1], its deliberate use as a synthetic building block requires precise control over pH, steric hindrance, and workup conditions.

This application note details a robust, self-validating protocol for the nucleophilic acyl substitution[2] of a carboxylic acid with 3-(1-Piperidinyl)-L-Ala-OMe·HCl, ensuring high yields and high purity.

Mechanistic Causality & Substrate Profiling

Before executing the coupling, it is critical to understand the specific physicochemical properties of the substrate to avoid common failure modes:

-

Dual-Amine Dynamics: The molecule possesses a primary

-amine (the desired nucleophile) and a tertiary piperidine nitrogen (a basic, non-nucleophilic moiety). -

Salt Neutralization: Supplied as a hydrochloride salt, the

-amine is protonated and unreactive. It requires stoichiometric neutralization with a non-nucleophilic base (e.g., DIPEA) before coupling can occur. -

Steric Bulk: The 1-piperidinyl group on the

-carbon introduces moderate steric hindrance near the reacting center, necessitating highly efficient coupling reagents to drive the formation of the active ester[3].

Reagent Selection Matrix

To optimize the coupling efficiency while minimizing epimerization, the following reagent combinations were evaluated. Quantitative equivalents are summarized below for easy comparison.

| Coupling Reagent | Base | Equivalents (Acid : Amine : Reagent : Base) | Reaction Time | Suitability for 3-(1-Pip)-L-Ala-OMe·HCl |

| HATU | DIPEA | 1.0 : 1.1 : 1.1 : 3.0 | 1 - 2 h | Optimal. High reactivity overcomes steric hindrance; excess base neutralizes HCl salt and buffers the piperidine. |

| TCFH / NMI | NMI | 1.0 : 1.1 : 1.1 : 3.5 | 2 - 4 h | Excellent. Ideal for highly hindered or epimerization-prone substrates[3]. |

| EDC / HOBt | NMM | 1.0 : 1.1 : 1.2 : 3.0 | 12 - 18 h | Moderate. Slower kinetics; requires longer reaction times but produces easily removable water-soluble urea byproducts. |

Step-by-Step Experimental Protocol: HATU-Mediated Coupling

Scale: 1.0 mmol

Step 1: Pre-activation of the Carboxylic Acid

-

Dissolve the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF or DCM (5.0 mL) under an inert atmosphere (N2 or Ar).

-

Add HATU (418 mg, 1.1 mmol, 1.1 eq) to the solution.

-

Add N,N-Diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol, 2.0 eq).

-

Stir the mixture at room temperature for 5 minutes. Causality: This brief pre-activation ensures the complete conversion of the carboxylic acid to the highly reactive HOAt active ester, preventing the amine from forming an unreactive salt with the free acid.

Step 2: Amine Addition

5. In a separate vial, suspend 3-(1-Piperidinyl)-L-Ala-OMe·HCl (245 mg, 1.1 mmol, 1.1 eq) in DMF (2.0 mL).

6. Add DIPEA (174 µL, 1.0 mmol, 1.0 eq) to this suspension. Causality: This specific equivalent neutralizes the HCl salt, freeing the

Workflow for HATU-mediated amide coupling with 3-(1-Piperidinyl)-L-Ala-OMe·HCl.

The "Basic Amine" Workup Trap (Critical Troubleshooting)

Standard peptide coupling workups rely on an acidic wash (e.g., 1M HCl or 5% citric acid) to remove unreacted amines and basic coupling byproducts. Do not use an acidic wash for this substrate.

Causality: The coupled product contains a tertiary piperidine ring with a pKa of ~10. Exposure to acidic aqueous conditions will immediately protonate the piperidine, converting your neutral organic product into a water-soluble salt. This will extract your target molecule into the aqueous layer, resulting in catastrophic yield loss[4].

Optimized Workup Procedure:

-

Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (30 mL).

-

Wash the organic layer with saturated aqueous NaHCO3 (2 × 15 mL) to remove unreacted carboxylic acid and HOAt byproducts.

-

Wash with distilled water (3 × 15 mL) to remove DMF.

-

Wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (DCM/MeOH). Self-Validating Tip: Add 1% Triethylamine (Et3N) or NH4OH to the mobile phase to prevent the basic piperidine product from streaking on the acidic silica gel.

Liquid-liquid extraction decision tree highlighting the acidic wash pitfall.

References

-

Title: 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

-

Title: TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Discovery and Evaluation of Novel Angular Fused Pyridoquinazolinonecarboxamides as RNA Polymerase I Inhibitors Source: PubMed Central (PMC) URL: [Link]

Sources

Synthesis of novel heterocycles using "3-(1-Piperidinyl)-L-Ala-OMe.HCl"

Executive Summary & Strategic Value

The incorporation of saturated nitrogen heterocycles, particularly piperidines, into peptide mimetics and small molecule drugs is a proven strategy to enhance metabolic stability, aqueous solubility, and target affinity (e.g., GPCR modulation). The precursor 3-(1-Piperidinyl)-L-Ala-OMe.HCl (Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride) represents a high-value "chiral pool" building block. It bridges the structural gap between natural amino acids and privileged pharmacophores.

This guide details the synthesis of two distinct classes of novel heterocycles derived from this precursor:

-

3-((Piperidin-1-yl)methyl)piperazine-2,5-diones (Diketopiperazines - DKPs): Scaffolds with high blood-brain barrier (BBB) permeability.

-

5-((Piperidin-1-yl)methyl)imidazolidine-2,4-diones (Hydantoins): Rigid cores often utilized in anticonvulsant and antidiabetic research.

Critical Pre-Experimental Considerations

Chemical Causality & Reactivity Profile

-

The "Basic" Challenge: Unlike standard alanine derivatives, the side chain contains a tertiary piperidine nitrogen (

). In the supplied HCl salt form, both the -

The Cyclization Driver: The tertiary amine in the side chain can act as an intramolecular general base, potentially accelerating cyclization reactions compared to non-basic analogs. However, it also necessitates careful pH control during extraction to prevent product loss into the aqueous phase.

-

Chirality Preservation: The L-configuration (S) at the

-carbon is prone to racemization under strongly basic conditions (e.g., NaH, excess alkoxide) due to the electron-withdrawing ester and the proximal ammonium group. Our protocols utilize mild organic bases (DIPEA, NMM) to mitigate this risk.

Pre-Processing: Free-Basing Protocol

Direct use of the dihydrochloride salt in nucleophilic substitutions often leads to poor yields due to stoichiometric mismatch with bases.

Step-by-Step Free-Basing:

-

Dissolve 10 mmol of 3-(1-Piperidinyl)-L-Ala-OMe.HCl in 20 mL of minimal water.

-

Cool to 0°C. Add saturated

dropwise until pH -

Extract immediately with

( -

Dry over

, filter, and concentrate in vacuo at -

Validation:

should show loss of broad ammonium peaks and a sharp singlet for the methyl ester (

Workflow Visualization

The following diagram outlines the divergent synthesis pathways for DKPs and Hydantoins.

Caption: Divergent synthetic pathways accessing Diketopiperazines (Path A) and Hydantoins (Path B) from the common piperidinyl-alanine precursor.

Detailed Protocols

Protocol A: Synthesis of Piperidinyl-Diketopiperazines (DKPs)

Rationale: DKPs are formed via the intramolecular attack of the free amine on the ester carbonyl of a dipeptide. The piperidine side chain remains pendant, providing a basic handle.

Reagents:

-

Boc-Gly-OH (or other Boc-amino acids)

-

EDC.HCl, HOBt

-

DIPEA (Diisopropylethylamine)

-

TFA (Trifluoroacetic acid)

-

2-Butanol

Procedure:

-

Coupling: To a solution of Boc-Gly-OH (1.1 equiv) in DMF (0.2 M), add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 min. Add the Free Base of the starting material (1.0 equiv) and DIPEA (2.0 equiv). Stir at RT for 12 h.

-

Checkpoint: Monitor TLC (5% MeOH/DCM). The product (dipeptide) will be less polar than the starting amine.

-

-

Workup: Dilute with EtOAc, wash with saturated

and brine. Avoid acidic washes to prevent loss of the basic product. Dry and concentrate. -

Deprotection: Dissolve the intermediate in DCM/TFA (4:1). Stir for 1 h. Remove volatiles in vacuo.

-

Cyclization: Dissolve the crude TFA salt in 2-butanol (0.1 M). Add morpholine (2.0 equiv) or

to neutralize and catalyze. Reflux ( -

Purification: The DKP often precipitates upon cooling. If not, evaporate and purify via flash chromatography (DCM/MeOH/

90:10:1).

Typical Yield: 65–80% (over 3 steps).

Protocol B: Synthesis of Piperidinyl-Hydantoins

Rationale: Reaction with isocyanates yields a urea intermediate. Under thermal or basic conditions, the urea nitrogen attacks the ester carbonyl to form the 5-membered hydantoin ring.

Reagents:

-

Phenyl Isocyanate (or alkyl isocyanates)

-

Dichloromethane (DCM)

-

Triethylamine (

)

Procedure:

-

Urea Formation: Dissolve the Free Base (1.0 equiv) in dry DCM (0.2 M) at 0°C. Add Phenyl Isocyanate (1.05 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 2 h.

-

Observation: A white precipitate (urea) may form.

-

-

One-Pot Cyclization: Add

(1.0 equiv) to the reaction mixture and reflux the DCM solution (or switch to toluene for higher T) for 4–8 h.-

Note: If cyclization is slow, evaporate DCM, replace with Ethanol/HCl (6M) (1:1), and reflux for 1 h (Acid-catalyzed cyclization).

-

-

Isolation: Evaporate solvent. Partition between EtOAc and saturated

. The hydantoin is usually in the organic layer. -

Purification: Recrystallization from EtOH/Ether or column chromatography.

Typical Yield: 70–85%.

Data & Validation Parameters

| Parameter | DKP Pathway (Protocol A) | Hydantoin Pathway (Protocol B) |

| Reaction Time | 18–24 h (Total) | 6–10 h (Total) |

| Limiting Step | Cyclization (requires heat) | Urea formation (fast) |

| Key Byproduct | Linear dipeptide (if cyclization incomplete) | Carbamate (if alcohol present) |

| Solubility | Moderate (DCM, MeOH) | High (polar organics) |

| TLC ( | 0.4 (10% MeOH/DCM) | 0.6 (10% MeOH/DCM) |

| Mass Spec (ESI) |

References

-

Ferreira, P. M. T., et al. (1999).[9] "High yielding synthesis of heterocyclic

-substituted alanine derivatives." Tetrahedron Letters, 40(21), 4099-4102. Link -

Gante, J. (1989). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, 33(17), 1699–1720. Link

-

Fischer, P. M. (2003). "Diketopiperazines in Peptide and Combinatorial Chemistry." Journal of Peptide Science, 9(1), 9–35. Link

-

Konnert, L., et al. (2016). "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." Chemical Reviews, 117(23), 13757–13809. Link

-

Accela Chem. (2024). "Product Data: Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride." Catalog Entry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 3. jchemlett.com [jchemlett.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Application Note: Scale-Up Synthesis of 3-(1-Piperidinyl)-L-Ala-OMe.HCl

This Application Note provides a comprehensive technical guide for the scale-up synthesis of 3-(1-Piperidinyl)-L-Alanine Methyl Ester Hydrochloride , a non-natural amino acid derivative critical for peptidomimetic drug discovery.

The protocol is designed for process chemists and scale-up engineers , prioritizing stereochemical integrity, impurity control, and operational safety.

Executive Summary

The target molecule, 3-(1-Piperidinyl)-L-Alanine Methyl Ester Hydrochloride , represents a structural hybrid of L-Alanine and a piperidine heterocycle. It is frequently employed as a building block to introduce basicity and conformational constraint into peptide backbones.

Key Challenges in Scale-Up:

-

Regioselectivity & Stereochemistry: Preventing racemization at the

-carbon during the nucleophilic substitution of the side chain. -

-Elimination: The activated serine precursor is prone to elimination, forming the achiral dehydroalanine (

-

Aminolysis: Piperidine is a potent nucleophile that can attack the methyl ester, forming the stable piperidide amide byproduct.

This protocol utilizes a Nucleophilic Displacement Strategy starting from N-protected L-Serine, optimized to suppress elimination and aminolysis.

Retrosynthetic Analysis & Strategy

The synthesis is designed to retain the L-configuration of the natural amino acid precursor.

-

Route Selection: We utilize N-Boc-O-Mesyl-L-Serine Methyl Ester as the activated intermediate. While aziridine routes offer high stereocontrol, the mesylate displacement is more amenable to multi-kilogram scale-up due to the avoidance of toxic aziridine isolation, provided temperature is strictly controlled.

-

Protecting Group Strategy:

-

Amine:Boc (tert-butyloxycarbonyl) – Stable to base (piperidine), removed by acid (HCl).

-

Carboxyl:Methyl Ester – Maintained throughout; requires protection from aminolysis.

-

Reaction Scheme (DOT Visualization)

Caption: Figure 1. Synthetic pathway highlighting the critical intermediate and the divergence point for the elimination side-reaction.

Detailed Experimental Protocol

Stage 1: Activation of N-Boc-L-Serine Methyl Ester

Objective: Convert the hydroxyl group into a good leaving group (Mesylate) without inducing

-

Reagents:

-

N-Boc-L-Ser-OMe (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (10 vol)

-

Protocol:

-

Charge N-Boc-L-Ser-OMe and DCM into the reactor. Cool to -5°C to 0°C .

-

Add TEA slowly, maintaining internal temperature < 5°C.

-

Add MsCl dropwise over 60 minutes. Critical: Exothermic reaction. Rapid addition triggers elimination.

-

Stir at 0°C for 2 hours. Monitor by TLC/HPLC for disappearance of starting material.

-

Workup: Wash with cold 1M NaHSO₄ (to remove TEA), then sat. NaHCO₃, then Brine.

-

Dry organic layer (MgSO₄) and concentrate in vacuo below 30°C.

-

Note: The mesylate intermediate is thermally unstable. Use immediately in Stage 2.

-

Stage 2: Nucleophilic Displacement with Piperidine

Objective: Install the piperidine ring while avoiding ester aminolysis and racemization.

-

Reagents:

-